molecular formula C12H9IO B3261838 1-(1-Iodonaphthalen-2-yl)ethanone CAS No. 348616-35-3

1-(1-Iodonaphthalen-2-yl)ethanone

Cat. No. B3261838
CAS RN: 348616-35-3
M. Wt: 296.1 g/mol
InChI Key: QPSMPFQFWJCQQL-UHFFFAOYSA-N
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Description

“1-(1-Iodonaphthalen-2-yl)ethanone” is an organic compound that belongs to the family of substituted naphthalenes. It has a molecular weight of 296.11 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of “1-(1-Iodonaphthalen-2-yl)ethanone” has been confirmed by X-ray crystallography . The optimized molecular structure of the compound is calculated using the DFT B3LYP/6-311G (d,p) method .


Physical And Chemical Properties Analysis

“1-(1-Iodonaphthalen-2-yl)ethanone” is a powder that is stored at room temperature . It has a molecular weight of 296.1 g/mol .

Scientific Research Applications

Synthesis of Benzodiazepines

“1-(1-Iodonaphthalen-2-yl)ethanone” can be used in the synthesis of benzodiazepines . Benzodiazepines are psychoactive drugs widely used to treat neural illnesses . The 1,4-benzodiazepine-2-one (1,4-BZD) scaffold exhibits many kinds of biological activities, such as hypnosis, sedation, and muscle relaxation . Recent investigations indicated that a C3-chiral side chain in 1,4-BZDs is essential for their action on the corresponding biological targets .

Copper-Catalyzed Ligand-Free Amidation

The compound can be used in copper-catalyzed ligand-free amidation of aryl iodides . This process is widely applied to construct medium rings and for the synthesis of natural products and other biomolecules . The process avoids the ipso-iodo displacement with the amino group of the amino acid amide, and the amide nitrogen displaces the iodide exquisitely to form a new Ar–N bond .

Synthesis of Drug-like BZD-based Examples

“1-(1-Iodonaphthalen-2-yl)ethanone” can be used in the synthesis of drug-like BZD-based examples . These compounds have shown potential for ultra short-acting benzodiazepine receptor agonism, BACE-1 inhibition, cysteine protease inhibition, and antitumor proliferation .

Chemical Structure Analysis

The compound has a molecular weight of 170.2072 and its IUPAC Standard InChI is InChI=1S/C12H10O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3 . It’s also known by other names such as 1’-Acetonaphthone, 1-Acetylnaphthalene, 1-Acetonaphthone, α-Acetonaphthone, α-Acetylnaphthalene, α-Naphthyl methyl ketone, Methyl α-naphthyl ketone, Methyl 1-naphthyl ketone, 1- (1-Naphthalenyl)ethanone, 1-Acetonaphthalene, 1-Naphthyl methyl ketone, α-Methyl naphthyl ketone .

Commercial Availability

“1-(1-Iodonaphthalen-2-yl)ethanone” is commercially available and can be purchased from chemical suppliers . This makes it readily accessible for various research applications.

Safety and Hazards

The compound is associated with several hazard statements including H301, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(1-iodonaphthalen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IO/c1-8(14)10-7-6-9-4-2-3-5-11(9)12(10)13/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSMPFQFWJCQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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